molecular formula C14H6Cl4N2O4 B15045641 1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene

1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene

Cat. No.: B15045641
M. Wt: 408.0 g/mol
InChI Key: COAQUDRWKNDJPI-UHFFFAOYSA-N
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Description

1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene is a complex organic compound characterized by its multiple chlorine and nitro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The starting materials often include chlorinated and nitrated benzene derivatives. The reaction conditions usually require the presence of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple chlorine and nitro groups can participate in various binding interactions, influencing the activity of these targets. The pathways involved may include oxidative stress responses and modulation of enzyme activity .

Comparison with Similar Compounds

  • 2,3-Dichloronitrobenzene
  • 1-Chloro-3-nitrobenzene
  • 2,5-Dichloronitrobenzene

Comparison: 1-Chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene is unique due to its specific arrangement of chlorine and nitro groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .

Properties

IUPAC Name

1-chloro-4-[2,2-dichloro-1-(4-chloro-3-nitrophenyl)ethenyl]-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl4N2O4/c15-9-3-1-7(5-11(9)19(21)22)13(14(17)18)8-2-4-10(16)12(6-8)20(23)24/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAQUDRWKNDJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=C(Cl)Cl)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl4N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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